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Compound of Interest

Compound Name:
5-Bromo-3-(trifluoromethyl)pyridin-

2-amine

Cat. No.: B1288465 Get Quote

An In-depth Technical Guide to 5-bromo-3-(trifluoromethyl)pyridin-2-amine: A Key Building

Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aminopyridine derivative, 5-
bromo-3-(trifluoromethyl)pyridin-2-amine. With the molecular formula C6H4BrF3N2, this

compound has emerged as a critical starting material and key intermediate in the synthesis of a

variety of biologically active molecules. Its unique substitution pattern, featuring a bromine

atom for facile cross-coupling reactions, a trifluoromethyl group for modulating electronic and

metabolic properties, and an amino group for further derivatization, makes it a versatile scaffold

in medicinal chemistry.

This document details the physicochemical properties of 5-bromo-3-(trifluoromethyl)pyridin-
2-amine, provides an illustrative experimental protocol for its use in chemical synthesis, and

explores the biological significance of the downstream compounds, including their targeted

signaling pathways.

Physicochemical and Structural Data
A summary of the key identifiers and physicochemical properties of 5-bromo-3-
(trifluoromethyl)pyridin-2-amine is presented in the table below. This data is essential for its

handling, characterization, and use in synthetic chemistry.
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Property Value

IUPAC Name 5-bromo-3-(trifluoromethyl)pyridin-2-amine

Synonyms 2-Amino-5-bromo-3-(trifluoromethyl)pyridine

CAS Number 79456-34-1

Molecular Formula C6H4BrF3N2

Molecular Weight 241.01 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in organic solvents like methanol,

dichloromethane

Application in the Synthesis of Bioactive Molecules
5-bromo-3-(trifluoromethyl)pyridin-2-amine serves as a crucial intermediate in the

development of therapeutic agents for a range of diseases, from cancer to parasitic infections.

Its utility is primarily demonstrated in its role as a scaffold for building more complex molecules,

often through palladium-catalyzed cross-coupling reactions.

Synthesis of Novel Anti-helminthic Agents
A notable application of 5-bromo-3-(trifluoromethyl)pyridin-2-amine is in the synthesis of

novel heterocyclic compounds with potent anti-helminthic properties. The following

experimental protocol, adapted from patent literature, details a Suzuki coupling reaction to

illustrate its use.[1]

Experimental Protocol: Suzuki Coupling of 5-bromo-3-(trifluoromethyl)pyridin-2-amine[1]

Reaction: To a mixture of 5-bromo-3-(trifluoromethyl)pyridin-2-amine (34.1 g, 141.49

mmol), potassium trifluoro(prop-1-en-2-yl)borate (31.41 g, 212.23 mmol), and potassium

carbonate (39.11 g, 282.98 mmol) in dioxane (500 mL) and water (50 mL) was added [1,1'-

bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.07 g, 2.83 mmol) under a nitrogen

atmosphere.

Reaction Conditions: The reaction mixture was stirred at 80 °C for 12 hours.
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Work-up and Purification: After cooling to room temperature, the reaction mixture was

filtered, and the filtrate was concentrated under reduced pressure. The residue was purified

by column chromatography on silica gel to afford the desired product.

This synthetic route highlights the utility of the bromine substituent for introducing new carbon-

carbon bonds, a key step in diversifying the molecular structure to achieve desired biological

activity against helminthic infections.[1]

5-bromo-3-(trifluoromethyl)pyridin-2-amine

Coupled Product

Suzuki Coupling

Potassium trifluoro(prop-1-en-2-yl)borate

Pd(dppf)Cl2

K2CO3

Dioxane/Water

80 °C, N2

Click to download full resolution via product page

A representative Suzuki coupling reaction utilizing 5-bromo-3-(trifluoromethyl)pyridin-2-
amine.

Development of Kinase Inhibitors for Oncology
In the field of oncology, 5-bromo-3-(trifluoromethyl)pyridin-2-amine has been employed as a

foundational element in the synthesis of biaryl compounds designed as modulators of type III

receptor tyrosine kinases, such as FLT3 and CSF-1R.[2] These kinases are crucial
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components of signaling pathways that regulate cell proliferation, differentiation, and survival.

Dysregulation of these pathways is a hallmark of many cancers.

The general synthetic strategy involves the coupling of 5-bromo-3-(trifluoromethyl)pyridin-2-
amine with a suitable partner, followed by further functionalization to yield the final kinase

inhibitor.

Targeted Signaling Pathways of Downstream
Therapeutics
While 5-bromo-3-(trifluoromethyl)pyridin-2-amine is a synthetic intermediate, the biological

activity of the final products provides the rationale for its importance. The compounds

synthesized from this precursor target key cellular signaling pathways.

FLT3 and CSF-1R Signaling in Cancer

FMS-like tyrosine kinase 3 (FLT3) and Colony-Stimulating Factor 1 Receptor (CSF-1R) are

receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating

downstream signaling cascades. These cascades, including the RAS/MAPK and PI3K/AKT

pathways, are pivotal for cell growth and survival. In certain cancers, such as acute myeloid

leukemia (AML), mutations in FLT3 lead to its constitutive activation, promoting uncontrolled

cell proliferation.[2] Inhibitors derived from 5-bromo-3-(trifluoromethyl)pyridin-2-amine are

designed to block the ATP-binding site of these kinases, thereby inhibiting their activity and

halting the aberrant signaling.[2]
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Inhibition of FLT3/CSF-1R signaling by compounds derived from the title molecule.
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Conclusion
5-bromo-3-(trifluoromethyl)pyridin-2-amine is a high-value chemical intermediate with

significant applications in the synthesis of novel therapeutic agents. Its structural features

provide a versatile platform for medicinal chemists to develop potent and selective molecules

against a range of diseases. The examples of its use in the creation of anti-helminthic drugs

and kinase inhibitors for cancer therapy underscore its importance in the drug discovery and

development pipeline. Further exploration of this scaffold is likely to yield more innovative and

effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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